molecular formula C24H26N2O5 B605348 Alstonidine acetate CAS No. 31148-66-0

Alstonidine acetate

Cat. No. B605348
CAS RN: 31148-66-0
M. Wt: 422.48
InChI Key: PBFFUBUODGPIFL-JVPBZIDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alstonidine acetate is a biochemical.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated significant anti-inflammatory properties of compounds isolated from Alstonia species. For instance, α-amyrin acetate, isolated from Alstonia boonei, showed pronounced anti-inflammatory effects in animal models, which might suggest similar potential for alstonidine acetate (N. Okoye et al., 2014)(Okoye et al., 2014). Additionally, the alkaloids of Alstonia scholaris, including alstonidine, have been found to exhibit anti-inflammatory and analgesic activities (J. Shang et al., 2010)(Shang et al., 2010).

Potential for Metabolic Engineering

Metabolic engineering studies involving compounds from the Alstonia genus have indicated possible applications in reducing acetate accumulation in Escherichia coli, potentially enhancing recombinant protein production. This suggests a broader scope for the use of alstonidine acetate in biotechnological applications (A. Aristidou et al., 1995)(Aristidou et al., 1995).

Herbicide Tolerance

Research on acetolactate synthase (ALS), a common target for herbicides, indicates the potential role of alstonidine acetate in developing herbicide tolerance in plants. This is suggested by studies examining the mechanisms of ALS-inhibiting herbicides, which may have applications in agriculture and weed management (P. Bernasconi et al., 1995)(Bernasconi et al., 1995).

Antimicrobial Properties

Compounds from the Alstonia genus have been found to possess antimicrobial activities. This suggests potential applications for alstonidine acetate in developing antimicrobial agents, although specific studies on alstonidine acetate are needed to confirm this (C. D. Djipa et al., 2000)(Djipa et al., 2000).

Anti-Cancer Potential

Alstonia scholaris has been studied for its chemopreventive properties in skin cancer, indicating a potential area of research for alstonidine acetate in cancer treatment and prevention (S. Jahan et al., 2009)(Jahan et al., 2009).

properties

CAS RN

31148-66-0

Product Name

Alstonidine acetate

Molecular Formula

C24H26N2O5

Molecular Weight

422.48

IUPAC Name

methyl (2S,3S,4S)-3-(acetoxymethyl)-2-methyl-4-((9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl)-3,4-dihydro-2H-pyran-5-carboxylate

InChI

1S/C24H26N2O5/c1-14-19(12-31-15(2)27)18(20(13-30-14)24(28)29-4)11-21-23-17(9-10-25-21)16-7-5-6-8-22(16)26(23)3/h5-10,13-14,18-19H,11-12H2,1-4H3/t14-,18-,19-/m0/s1

InChI Key

PBFFUBUODGPIFL-JVPBZIDWSA-N

SMILES

C[C@H]1[C@@H]([C@@H](C(=CO1)C(=O)OC)Cc2c3c(ccn2)c4ccccc4n3C)COC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alstonidine acetate, O-Acetylalstonidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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